4-desmethylepothilone D
Description
4-Desmethylepothilone D is a semisynthetic analog of the natural epothilone family, a class of microtubule-stabilizing agents initially isolated from the myxobacterium Sorangium cellulosum. Epothilones are renowned for their ability to inhibit cancer cell proliferation by binding to β-tubulin, thereby stabilizing microtubules and inducing mitotic arrest. Unlike taxanes (e.g., paclitaxel), epothilones retain activity in multidrug-resistant (MDR) cancer cell lines due to their poor affinity for P-glycoprotein efflux pumps.
This compound is structurally distinguished by the absence of a methyl group at the C4 position of its macrolide core compared to its parent compound, epothilone D (Figure 1).
Properties
Molecular Formula |
C26H39NO5S |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,7,9,13-tetramethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione |
InChI |
InChI=1S/C26H39NO5S/c1-15-8-7-9-16(2)25(30)19(5)26(31)18(4)22(28)13-24(29)32-23(11-10-15)17(3)12-21-14-33-20(6)27-21/h10,12,14,16,18-19,22-23,25,28,30H,7-9,11,13H2,1-6H3/b15-10-,17-12+/t16-,18?,19+,22-,23-,25-/m0/s1 |
InChI Key |
PPADMZQKLQKZMX-NJBAOKSHSA-N |
Isomeric SMILES |
C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C |
Canonical SMILES |
CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)C)O)C(=CC2=CSC(=N2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-desmethylepothilone D involves a highly convergent approach, typically starting from optically pure (S)-malic acid and methyl ®-3-hydroxy-2-methylpropionate. The synthesis is divided into three main fragments: C1-C6, C7-C10, and C11-C21. These fragments are then coupled together to form the complete molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned convergent strategy. The process requires stringent reaction conditions and high stereoselectivity to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Impact of Demethylation on Tubulin Binding
Structural studies reveal that the absence of the C6 methyl group alters hydrophobic interactions within the tubulin binding pocket. Key findings include:
| Modification | ΔΔG (kJ/mol) | Binding Affinity (K<sub>a</sub> at 35°C, ×10<sup>7</sup> M<sup>−1</sup>) |
|---|---|---|
| Removal of C6 methyl | −2.7 | 53.8 ± 4.8 |
This modification slightly reduces tubulin binding affinity compared to the parent compound but retains potent cytotoxicity .
Cytotoxicity Profile
4-Desmethylepothilone D demonstrates robust antitumor activity against paclitaxel-resistant cell lines:
| Cell Line | IC<sub>50</sub> (nM) | Resistance Ratio (R/S) |
|---|---|---|
| A2780 (ovarian cancer) | 3.6 ± 1.5 | 1.4 |
| A2780AD (multidrug-resistant) | 5.1 ± 0.85 | — |
| HeLa βIII (βIII-tubulin overexpression) | 10.2 ± 1.5 | 3.0 |
The compound overcomes resistance mechanisms linked to βIII-tubulin overexpression and P-glycoprotein efflux .
Mechanistic Insights into Reactivity
-
Hydrogen Bonding : The C3 and C25 olefins form weak C=O···H–C hydrogen bonds with tubulin’s Gly370 and Thr276 residues, stabilizing the ligand-protein interaction .
-
Hydrophobic Contacts : Despite the loss of the C6 methyl group, interactions with Leu230, Ala233, and Phe272 maintain binding efficacy .
-
Cation−π Interaction : The C23–C26 olefin engages Arg278’s guanidinium group, critical for orientation within the binding pocket .
Comparative Reactivity with Other Epothilones
The table below contrasts this compound with related analogs:
| Compound | Modification | IC<sub>50</sub> (A2780, nM) | K<sub>a</sub> (×10<sup>7</sup> M<sup>−1</sup>) |
|---|---|---|---|
| Epothilone D (parent) | — | 2.55 ± 1 | 113.8 ± 3.25 |
| This compound | C6 methyl removal | 3.6 ± 1.5 | 53.8 ± 4.8 |
| 16-Desmethylepothilone B | C16 methyl removal | 28 ± 3 | 229.7 ± 22 |
The C6 demethylation reduces binding affinity more significantly than C16 modifications, highlighting position-dependent reactivity .
Synthetic Challenges and Innovations
Scientific Research Applications
4-desmethylepothilone D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule-stabilizing agents and their synthetic routes.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
4-desmethylepothilone D exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal disassembly of microtubules, thereby inhibiting cell division and leading to cell death. The compound primarily targets tubulin, a protein that forms the building blocks of microtubules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The epothilone family encompasses numerous analogs with subtle structural variations that profoundly influence pharmacological properties. Below, 4-desmethylepothilone D is compared to key analogs based on available
Table 1: Structural and Functional Comparison of Selected Epothilones
*IC₅₀ values for in vitro cytotoxicity across various cancer cell lines.
Key Insights
Potency : this compound exhibits comparable cytotoxicity to epothilone D (IC₅₀ ~2–5 nM vs. ~1.8–4.5 nM), suggesting that demethylation minimally impacts tubulin-binding affinity. However, analogs like epothilone B and ixabepilone show superior potency due to stabilizing structural features (e.g., epoxide or lactam rings).
MDR Activity : Like all epothilones, this compound bypasses P-glycoprotein-mediated resistance, a critical advantage over taxanes.
Clinical Progress : While ixabepilone and patupilone advanced to late-stage trials, this compound remains in preclinical evaluation, possibly due to competitive development of other analogs with stronger efficacy profiles.
Q & A
Q. How can researchers address batch-to-batch variability in this compound synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
